3,3',5,5'-Tetramethylbiphenyl

Descripción general

Descripción

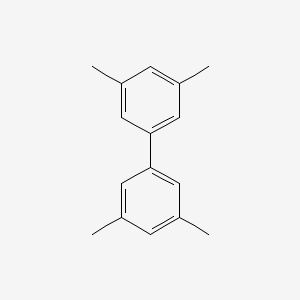

3,3’,5,5’-Tetramethylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where four methyl groups are substituted at the 3, 3’, 5, and 5’ positions of the biphenyl structure. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,3’,5,5’-Tetramethylbiphenyl can be synthesized through several methods. One common method involves the coupling of 2,4-dimethylbenzoic acid using palladium acetate as a catalyst, silver carbonate as an oxidant, and dipotassium phosphate as a base in 1,2-dimethoxyethane under an inert atmosphere at 150°C for 12 hours. The reaction yields 3,3’,5,5’-Tetramethylbiphenyl with a 60% yield .

Industrial Production Methods

In industrial settings, the production of 3,3’,5,5’-Tetramethylbiphenyl may involve similar catalytic coupling reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3,3’,5,5’-Tetramethylbiphenyl undergoes various chemical reactions, including:

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of methyl groups, which activate the aromatic ring towards electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Biphenyl-3,3’,5,5’-tetracarboxylic acid.

Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Synthesis of 3,3',5,5'-Tetramethylenebiphenyl Tetraanion

3,3',5,5'-Tetramethylbiphenyl serves as a precursor in the preparation of 3,3',5,5'-tetramethylenebiphenyl tetraanion . The tetraanion compound may have uses in various chemical research applications, although the specific applications are not detailed in the provided search results.

Synthesis of Biphenyl-3,3',5,5'-Tetracarboxylic Acid

This compound can be oxidized with potassium permanganate to produce biphenyl-3,3',5,5'-tetracarboxylic acid . The search results do not specify the applications of this tetracarboxylic acid.

Liquid Crystal Polymer Synthesis

3,3′,5,5′-Tetramethyl-4,4′-biphenyldiol (TMBP / TMDHB), a related compound, is utilized in the synthesis of liquid crystal polymers (LCP) . These LCPs exhibit high strength, high modulus, and excellent dimensional stability . They also possess notable insulation, flame retardancy, a low linear expansion rate, and chemical resistance . Consequently, LCPs are employed in various applications:

- Electronic parts

- Home appliance parts

- Medical equipment

- Precision mechanical parts

- Automotive parts and components

- Chemical equipment parts

- Daily chemical products

Preparation of 3,3',5,5'-Tetraalkyl-4,4'-biphenol

This compound is related to the preparation of 3,3',5,5'-tetraalkyl-4,4'-biphenol . The preparation method involves using 2,6-dialkyl phenol as a raw material and carrying out oxidation coupling in the presence of an oxidant high haloid acid to generate 3,3',5,5'-tetraalkyl-4,4'-diphenoquinone . The 3,3',5,5'-tetraalkyl-4,4'-diphenoquinone is then reduced by an organic reductant to prepare the 3,3',5,5'-tetraalkyl-4,4'-biphenol .

Semiconductor Packages

3,3 ',5, 5 '-tetraalkyl-4, 4 '-biphenyl diphenol is a representative of 3, 3 ', 5, 5 '-tetramethyl--4, 4 '-'-biphenyl diphenol which is a kind of yellowish solid, fusing point 223-225 DEG C, 3, 3 ', 5, 5 '-tetraalkyl-4, 4 '-'-biphenyl diphenol is the initial reactant of 3, 3 ', 5, 5 '-tetraalkyl-4, 4 '-biphenyldiglycid ether . 3, 3 ', 5, 5 '-tetraalkyl-4, 4 '-biphenyldiglycid ether can be used as semiconductor packages because it has low melt viscosity, good preservation stability and processing characteristics, and its cured article has good cracking resistance line weldability . It can also be widely used in caking agents, powder coatings, and epoxy molding plastics and has a good application prospect in the high-performance Electronic Packaging field .

Other potential applications

Due to its unique structure, this compound may have applications in:

- Materials Science: As a building block for supramolecular structures or polymers with specific properties.

- Organic Electronics: In the development of organic light-emitting diodes (OLEDs) or organic transistors.

- Pharmaceuticals: As a scaffold in drug design, potentially influencing the bioactivity and drug-likeness of molecules.

Mecanismo De Acción

The mechanism of action of 3,3’,5,5’-Tetramethylbiphenyl involves its ability to participate in various chemical reactions due to the presence of methyl groups that activate the aromatic rings. These reactions can lead to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparación Con Compuestos Similares

Similar Compounds

3,3’,5,5’-Tetramethylbenzidine: Similar in structure but contains amino groups instead of methyl groups.

2,2’,5,5’-Tetramethylbiphenyl: Another methyl-substituted biphenyl with different substitution positions.

Uniqueness

3,3’,5,5’-Tetramethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

3,3',5,5'-Tetramethylbiphenyl is a biphenyl derivative characterized by four methyl groups located at the 3, 3', 5, and 5' positions. This unique substitution pattern imparts distinct chemical properties that are of interest in various fields, including medicinal chemistry and materials science. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts.

- Molecular Formula : C₁₆H₁₈

- Molecular Weight : Approximately 210.32 g/mol

- Physical State : Typically appears as a crystalline solid.

- Solubility : Poorly soluble in water but soluble in organic solvents like acetone and dimethyl sulfoxide.

Research indicates that this compound interacts with various biomolecules, potentially influencing enzymatic activity and cellular pathways. The compound's ability to undergo oxidation reactions suggests that it may act as an electron donor or acceptor in biochemical processes.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound, focusing on its interactions with enzymes and other biological targets. Below are key findings from recent research:

| Study | Findings |

|---|---|

| BenchChem Study | Investigated potential therapeutic applications and interactions with biomolecules, highlighting its role in drug development. |

| Chemical Reactions Analysis | Demonstrated that the compound can be oxidized to form biphenyl-3,3’,5,5’-tetracarboxylic acid using potassium permanganate. |

| Biological Interactions | Ongoing studies suggest that the compound may interact with specific enzymes, which could lead to insights into its therapeutic uses. |

Case Studies

- Therapeutic Potential : A study explored the use of this compound as a precursor in the synthesis of novel pharmaceuticals. The compound's stability and reactivity were noted as significant advantages for developing new drugs targeting various diseases.

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could have implications for metabolic disorders and cancer therapy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Differences | Unique Characteristics |

|---|---|---|

| 2,2',4,4'-Tetramethylbiphenyl | Different methyl group positions | Varying reactivity patterns |

| 4,4'-Diamino-3,3',5,5'-Tetramethylbiphenyl | Amino substitutions instead of methyls | Potential for different biological interactions |

| Tetramethylbenzene | Four methyl groups on a single ring | Simpler structure with different reactivity |

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZYGFLOKOQMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334281 | |

| Record name | 3,3',5,5'-Tetramethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25570-02-9 | |

| Record name | 3,3′,5,5′-Tetramethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25570-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetramethylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25570-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.